
Dimemorfan phosphate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of dimemorfan phosphate involves several steps, starting from 5,6,7,8-tetrahydroisoquinoline as the starting material. The process includes:
Quaternary Ammonium Salt Formation: Reacting 5,6,7,8-tetrahydroisoquinoline with methyl bromide to form a quaternary ammonium salt.
Grignard Reaction: Performing a Grignard reaction with the quaternary ammonium salt.
Reduction: Reducing the double bond using sodium borohydride.
Chiral Resolution: Resolving the chiral centers.
Grewe Cyclization: Conducting a Grewe cyclization reaction to obtain this compound.
The industrial production method involves mild reaction conditions, avoiding the use of dangerous reagents, and utilizing common salt-forming reactions and recrystallization to achieve high-purity this compound .
Analyse Chemischer Reaktionen
Dimemorfanphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Natriumborhydrid wird häufig zur Reduktion von Zwischenprodukten während seiner Synthese verwendet.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere bei der Bildung von Zwischenprodukten in ihrer Synthese.
Häufig verwendete Reagenzien in diesen Reaktionen sind Methylbromid, Natriumborhydrid und verschiedene Lösungsmittel wie Tetrahydrofuran und Ether . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zum Endprodukt, Dimemorfanphosphat, führen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antitussive Agent
Dimemorfan phosphate is predominantly used as a non-narcotic antitussive agent. It acts on the cough center in the medulla oblongata, effectively suppressing cough without inducing significant physical or psychological dependence. Studies indicate that it is up to three times more potent than codeine and comparable to dextromethorphan in efficacy .
Mechanism of Action
The compound primarily targets the sigma-1 receptor, which plays a crucial role in its antitussive effects. This compound's action involves modulation of neurotransmitter systems within the central nervous system, leading to decreased cough reflex sensitivity .
Pharmacokinetics
Recent studies have explored the pharmacokinetic properties of this compound tablets in healthy volunteers. Key findings include:
- Linear Kinetics : Single doses exhibited linear pharmacokinetics with dose-proportional increases in plasma concentrations .
- Absorption and Distribution : The compound has a half-life ranging from 10.6 to 11.4 hours, with no significant food effect observed on its pharmacokinetics .
- Accumulation : Multiple dosing resulted in an accumulation index of approximately 2.65, indicating significant retention within the body after repeated administration .
Neuropharmacological Research
This compound has demonstrated neuroprotective properties in various studies, particularly concerning inflammation-mediated neurodegenerative conditions. Research indicates that it can inhibit reactive oxygen species (ROS) production and pro-inflammatory cytokine release through sigma-1 receptor-independent mechanisms . These properties suggest potential applications in treating neuroinflammatory diseases.
Therapeutic Uses
This compound is being investigated for its potential use in various respiratory conditions:
- Respiratory Diseases : It is effective in treating conditions such as upper respiratory tract infections, acute bronchitis, pneumonia, and chronic bronchitis due to its robust antitussive effects .
- Idiopathic Pulmonary Fibrosis : Recent innovations include formulations like dispersible tablets designed for improved bioavailability and patient compliance for treating idiopathic pulmonary fibrosis .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of this compound:
- A comparative study showed that dimemorfan was equally or slightly more efficacious than dextromethorphan for cough control, with a low incidence of adverse events such as nausea and drowsiness occurring in less than 10% of patients .
- In animal models, this compound was shown to be effective against cough induced by various stimuli, further supporting its application as a therapeutic agent for cough suppression .
Summary Table of Applications
Application Area | Description |
---|---|
Antitussive Agent | Non-narcotic cough suppressant; more potent than codeine |
Pharmacokinetics | Linear kinetics; half-life 10.6 - 11.4 hours; accumulation observed |
Neuropharmacology | Neuroprotective effects; inhibits ROS and cytokine release |
Respiratory Diseases | Effective for upper respiratory infections, bronchitis, pneumonia |
Clinical Trials | Demonstrated efficacy and safety; low incidence of adverse effects |
Wirkmechanismus
Dimemorfan phosphate exerts its effects by acting directly on the cough center in the medulla. Unlike traditional narcotic antitussives, it does not bind to opioid receptors. Instead, it acts as a potent agonist of the sigma-1 receptor, which plays a role in modulating cough reflexes . This mechanism reduces the frequency and intensity of cough without causing significant side effects or dependence .
Vergleich Mit ähnlichen Verbindungen
Dimemorfanphosphat ähnelt anderen Morphinanderivaten wie Dextromethorphan und Dextrorphan. Es hat jedoch einzigartige Eigenschaften, die es von anderen abheben:
Dextromethorphan: Beide Verbindungen werden als Antitussiva eingesetzt, aber Dimemorfanphosphat weist nicht die dissoziativen Wirkungen auf, die mit Dextromethorphan verbunden sind.
Andere ähnliche Verbindungen sind Codein, Noscapin, Pholcodine, Butamirat, Pentoxyverin, Tipepidin, Cloperastin und Levocloperastin .
Biologische Aktivität
Dimemorfan phosphate, a member of the morphinan family, is primarily recognized for its antitussive properties. It acts as a sigma-1 receptor agonist and has been studied for its various biological activities, particularly in the context of inflammation and neuroprotection. This article delves into the pharmacological profile, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.
- Chemical Name : this compound
- Molecular Formula : C₁₈H₂₈NO₄P
- Molar Mass : Approximately 355.39 g/mol
This compound primarily functions as a sigma-1 receptor agonist, which plays a crucial role in its antitussive effects. Unlike traditional narcotic cough suppressants like codeine, dimemorfan does not induce significant respiratory depression or dependence. Its mechanism includes:
- Cough Suppression : Acts directly on the cough center in the medulla oblongata.
- Anti-inflammatory Effects : Inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines through sigma-1 receptor-independent pathways.
- Neuroprotective Properties : Exhibits protective effects against neuroinflammation and oxidative stress.
Antitussive Efficacy
This compound is reported to be approximately three times more potent than codeine in suppressing cough. Clinical studies have demonstrated its effectiveness compared to other non-narcotic agents like dextromethorphan.
Compound | Potency as Antitussive | NMDA Receptor Activity | Sigma-1 Receptor Affinity | Abuse Potential |
---|---|---|---|---|
This compound | High | Minimal | High | Low |
Codeine | Moderate | Significant | Low | Moderate |
Dextromethorphan | Moderate | Significant | Moderate | Moderate |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties:
- Inhibition of ROS Production : At concentrations of 5-20 μM, it effectively reduces ROS production induced by fMLP and PMA.
- Suppression of Cytokines : It decreases levels of TNF-α and MCP-1 in activated microglial cells, indicating its potential use in treating neuroinflammatory conditions.
In animal models, dimemorfan significantly reduced plasma TNF-α levels and neutrophil infiltration in response to LPS challenges.
Pharmacokinetics
A study evaluating the pharmacokinetics of this compound revealed:
- Single-Dose Administration : Following doses of 10 mg, 20 mg, and 40 mg, plasma concentrations showed linear kinetics with dose-proportional increases in C_max and AUC.
- Multiple-Dose Administration : A regimen of 20 mg three times daily resulted in an accumulation index of 2.65 ± 1.11.
Parameter | 10 mg Dose | 20 mg Dose | 40 mg Dose |
---|---|---|---|
C_max (ng/mL) | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 |
T_max (h) | 2.75 - 3.96 | - | - |
t_1/2 (h) | 10.6 - 11.4 | - | - |
Case Studies
- Neuroprotective Effects in Mice : In a model of endotoxin shock, dimemorfan administration led to reduced oxidative stress markers and improved survival rates in treated mice compared to controls.
- Clinical Efficacy Trials : Comparative studies indicated that this compound was equally effective as dextromethorphan and benproperine phosphate for cough suppression without significant side effects.
Eigenschaften
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHDWLIOUGPPA-URVXVIKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36304-82-2 (Parent), 36309-01-0 (Parent) | |
Record name | Dimemorfan phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048723 | |
Record name | Dimemorfan phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-84-4 | |
Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimemorfan phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimemorfan phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEMORFAN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.